N-(2-morpholin-4-ylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13070254

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O2 |

|---|---|

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | N-(2-morpholin-4-ylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16) |

| Standard InChI Key | ZPNDNTVPERCMLR-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |

| Canonical SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

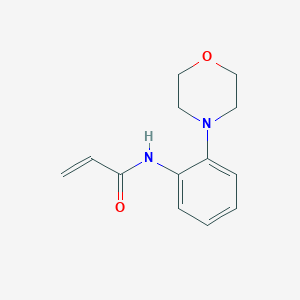

The compound’s IUPAC name, N-(2-morpholin-4-ylphenyl)prop-2-enamide, reflects its three key components:

-

A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

-

A phenyl group substituted at the 2-position with the morpholine moiety.

-

A prop-2-enamide group (–NH–C(=O)–CH=CH₂) attached to the aromatic ring.

The SMILES string (C=CC(=O)NC1=CC=CC=C1N2CCOCC2) and InChIKey (ZPNDNTVPERCMLR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | N-(2-morpholin-4-ylphenyl)prop-2-enamide |

| SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |

| InChIKey | ZPNDNTVPERCMLR-UHFFFAOYSA-N |

Synthesis and Reaction Optimization

Synthetic Strategies

The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide involves two primary steps:

-

Formation of the morpholine-substituted aniline:

-

Morpholine is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

-

-

Acrylation of the aniline:

A notable method for enamide synthesis, reported by J. Am. Chem. Soc. (2021), employs LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) in diethyl ether to dehydrogenate amides selectively . This protocol achieves high yields (up to 94%) and exclusive E-stereochemistry, critical for biological activity .

Table 2: Optimized Reaction Conditions from Electrophilic Activation

| Parameter | Optimal Condition |

|---|---|

| Base | LiHMDS |

| Solvent | Diethyl ether |

| Temperature | 0°C to room temperature |

| Yield | 89–94% |

Biological Activity and Mechanistic Insights

Pharmacophoric Features

The morpholine ring enhances solubility and membrane permeability, while the enamide group participates in hydrogen bonding with biological targets . Similar compounds, such as lazertinib (a third-generation EGFR inhibitor), leverage morpholine and enamide motifs for kinase inhibition .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s ability to interact with ATP-binding pockets of kinases positions it as a candidate for tyrosine kinase inhibitor (TKI) development . Modifications to the enamide’s α,β-unsaturated system could tune selectivity toward resistant mutations (e.g., EGFR T790M) .

Central Nervous System (CNS) Penetration

Morpholine-containing compounds often exhibit blood-brain barrier (BBB) penetration, suggesting potential in treating CNS malignancies or neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume